3-Fluoro-4-nitromandelic acid
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Overview
Description
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid typically involves the nitration of 3-fluorophenylacetic acid followed by hydrolysis. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to hydrolysis to yield the desired hydroxyacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoro-4-nitrophenyl)-2-oxoacetic acid or 2-(3-fluoro-4-nitrophenyl)acetic acid.
Reduction: Formation of 2-(3-fluoro-4-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of the fluoro and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The hydroxyacetic acid moiety may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-fluoro-4-nitrophenyl)acetic acid
- 3-fluoro-4-nitrophenol
- 2-(3-fluoro-4-nitrophenyl)-cyano-propionic acid
Uniqueness
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxy and a nitro group on the phenyl ring, along with a fluoro substituent, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-5-3-4(7(11)8(12)13)1-2-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI Key |
PZZLSSMQWRMHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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